molecular formula C12H11N3O2 B14236376 4-(Diazoniomethylidene)-7-(dimethylamino)-4H-1-benzopyran-2-olate CAS No. 518316-56-8

4-(Diazoniomethylidene)-7-(dimethylamino)-4H-1-benzopyran-2-olate

Cat. No.: B14236376
CAS No.: 518316-56-8
M. Wt: 229.23 g/mol
InChI Key: WJOXKZOXRPVCKY-UHFFFAOYSA-N
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Description

4-(Diazoniomethylidene)-7-(dimethylamino)-4H-1-benzopyran-2-olate is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by its diazonium and dimethylamino functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diazoniomethylidene)-7-(dimethylamino)-4H-1-benzopyran-2-olate typically involves a multi-step process. One common method includes the diazotization of an aromatic amine followed by coupling with a suitable nucleophile. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Diazoniomethylidene)-7-(dimethylamino)-4H-1-benzopyran-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the diazonium group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of catalysts like copper(I) chloride for Sandmeyer reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

4-(Diazoniomethylidene)-7-(dimethylamino)-4H-1-benzopyran-2-olate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diazoniomethylidene)-7-(dimethylamino)-4H-1-benzopyran-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Additionally, the compound’s ability to undergo redox reactions plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-(Dimethylamino)azobenzene: Used as a dye and in photochemical studies.

Uniqueness

4-(Diazoniomethylidene)-7-(dimethylamino)-4H-1-benzopyran-2-olate stands out due to its unique combination of diazonium and dimethylamino groups, which confer distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in specialized applications where both electrophilic and nucleophilic properties are required.

Properties

CAS No.

518316-56-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(diazomethyl)-7-(dimethylamino)chromen-2-one

InChI

InChI=1S/C12H11N3O2/c1-15(2)9-3-4-10-8(7-14-13)5-12(16)17-11(10)6-9/h3-7H,1-2H3

InChI Key

WJOXKZOXRPVCKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-]

Origin of Product

United States

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